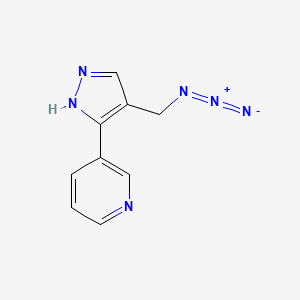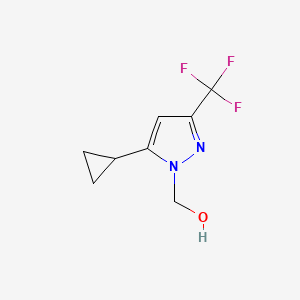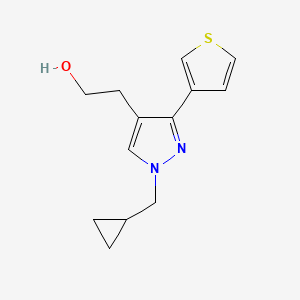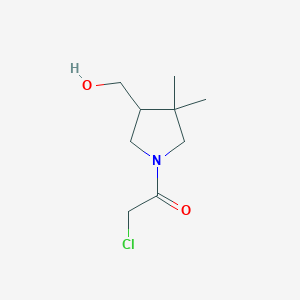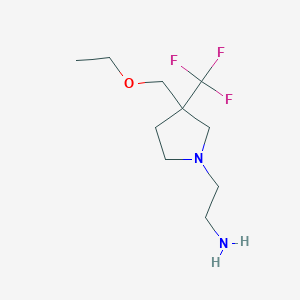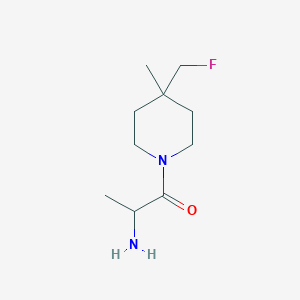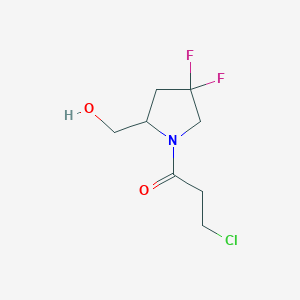
3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
“3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H12ClF2NO2 . It has a molecular weight of 227.63 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with a hydroxymethyl group and two fluorine atoms. The molecule also contains a propone group with a chlorine atom .Applications De Recherche Scientifique
Polymethine Dyes and Luminescent Behavior
A boron difluoride complex of a related compound was synthesized, leading to the development of polymethine dyes, including cyanine and merocyanine compounds. These dyes displayed unique spectral luminescent behaviors due to their resistance to hydrolysis and changes in spectral parameters (Gerasov et al., 2008).
Acid-Catalyzed Reactions and Compound Formation
Acid-catalyzed reactions of related hydroxymethyl pyrazolo pyridines led to the formation of various compounds depending on the acid concentration. These findings contribute to the understanding of compound formation and reaction pathways in similar chemical structures (Miki et al., 2009).
Magnetic Properties and Cluster Synthesis
A study on planar hexanuclear clusters involving a related hydroxyl and nitrogen-rich ligand explored magnetic properties and single-molecule magnet (SMM) behavior. This research contributes to the field of magnetic materials and their potential applications (Li et al., 2019).
Synthesis of Derivatives and Antioxidant Activity
Novel derivatives of a related compound were synthesized, and their antioxidant activities were assessed. Some compounds exhibited potent antioxidant activity, contributing to the development of new antioxidant agents (Tumosienė et al., 2019).
Synthesis of Pyrrolidinones and Potential Applications
The synthesis of 2-pyrrolydinyl-1,3-dithiolium derivatives from related compounds was studied, with characterization using various spectroscopic techniques. This research aids in the development of novel compounds with potential applications in medicinal and agrochemical industries (Sarbu et al., 2019).
Crystal Structure Analysis and Isoflavonoids
A study on the crystal structure of a related compound highlighted its importance in understanding the properties of isoflavonoids found in certain plant families. These findings aid in the development of compounds with antifungal and antibacterial properties (Thinagar et al., 2000).
Pyrrole and Pyrrole Derivatives in Biological Molecules
Research on pyrrole, a fundamental structural unit in important biological molecules like heme and chlorophyll, provides insights into the synthesis and utility of pyrrole derivatives. This includes pyrrolines and pyrrolidines, which have applications in various industries (Anderson & Liu, 2000).
Synthesis of Fluorinated Derivatives and Receptor Modulators
The synthesis of a fluorinated derivative of a sigma-1 receptor modulator from a related compound was explored. This research contributes to the development of new pharmaceutical compounds (Kuznecovs et al., 2020).
Propriétés
IUPAC Name |
3-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO2/c9-2-1-7(14)12-5-8(10,11)3-6(12)4-13/h6,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYJIWAXKSKFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CCCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






